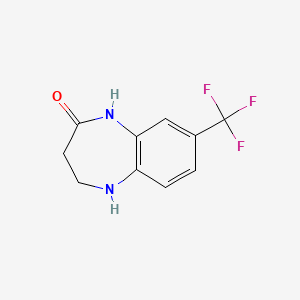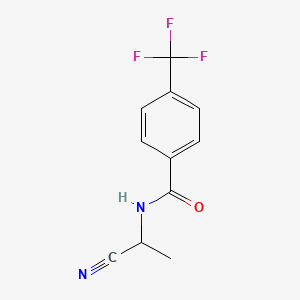
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide, commonly known as CTB or 4-CNB-TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Mechanism of Action
The mechanism of action of CTB involves the formation of a covalent bond between the carbonyl group of CTB and the active site of the protease. This covalent bond is reversible, allowing CTB to act as a competitive inhibitor of protease activity. The trifluoromethyl group of CTB has been found to play an important role in its mechanism of action, with studies suggesting that it may act as a hydrogen bond acceptor, stabilizing the interaction between CTB and the protease.
Biochemical and Physiological Effects
CTB has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on proteases, CTB has been shown to inhibit the activity of other enzymes, including phospholipase A2 and elastase. CTB has also been found to have anti-inflammatory effects, with studies suggesting that it may inhibit the production of inflammatory cytokines such as TNF-α and IL-1β.
Advantages and Limitations for Lab Experiments
CTB has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. CTB is also highly specific in its inhibition of proteases, making it a valuable tool for studying the mechanism of action of these enzymes. However, CTB also has some limitations. Its inhibitory effects on proteases are reversible, which may limit its usefulness in certain experiments. Additionally, CTB has been found to have some toxicity in vitro, which may limit its use in certain cell-based assays.
Future Directions
There are a number of future directions for research on CTB. One area of interest is the development of new derivatives of CTB that may have improved specificity or potency. Another area of interest is the use of CTB in the study of different proteases and their roles in various biological processes. Finally, CTB may have potential therapeutic applications, particularly in the treatment of inflammatory diseases. Further research is needed to explore these and other potential applications of CTB.
Conclusion
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide is a valuable tool for studying different biological processes. Its inhibitory effects on proteases, enzymes, and inflammatory cytokines have made it a valuable tool for studying the mechanism of action of these molecules. While CTB has some limitations, its unique properties make it a valuable tool for scientific research. Further research is needed to explore its potential applications in different areas of research.
Synthesis Methods
The synthesis method of CTB involves the reaction of 4-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanoethyl)amine to yield CTB. The chemical structure of CTB is shown in Figure 1.
Scientific Research Applications
CTB has been widely used in scientific research as a tool for studying different biological processes. It has been found to be particularly useful in the study of proteases, enzymes that catalyze the hydrolysis of peptide bonds in proteins. CTB has been shown to inhibit the activity of a number of proteases, including trypsin, chymotrypsin, and cathepsin B. This inhibition has been found to be reversible, making CTB a valuable tool for studying the mechanism of action of proteases.
properties
IUPAC Name |
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7(6-15)16-10(17)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCSBBKEVXQTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2660304.png)
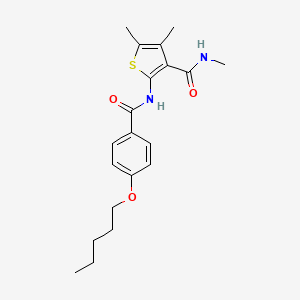
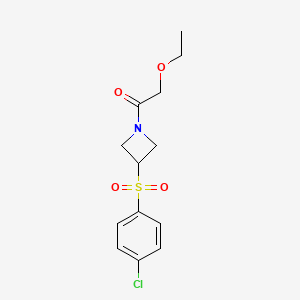

![2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B2660309.png)
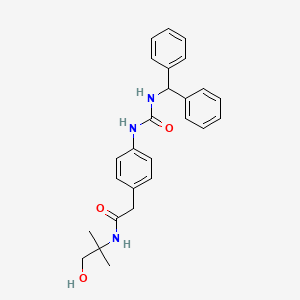
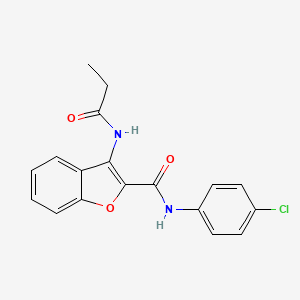

![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)
![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2660322.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)
